molecular formula C18H20N2O5 B2996707 methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 477871-91-3

methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No.: B2996707
CAS No.: 477871-91-3
M. Wt: 344.367
InChI Key: KJLUJUODUYDSCX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrrole core substituted with multiple functional groups. Key structural elements include:

  • 1,3-Benzodioxole moiety: Attached via a methyl group at position 1 of the pyrrole ring.
  • (Z)-Dimethylamino methylidene group: Positioned at C3, this conjugated enamine system introduces stereoelectronic effects, which may enhance reactivity or intermolecular interactions .
  • Methyl ester at C4: Provides hydrophobicity and may serve as a metabolic liability or prodrug feature.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials). However, its exact biological or industrial relevance remains uncharacterized in the provided evidence.

Properties

IUPAC Name

methyl (4Z)-1-(1,3-benzodioxol-5-ylmethyl)-4-(dimethylaminomethylidene)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-16(18(22)23-4)13(9-19(2)3)17(21)20(11)8-12-5-6-14-15(7-12)25-10-24-14/h5-7,9H,8,10H2,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUJUODUYDSCX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)C(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/C(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which includes a pyrrole ring substituted with a benzodioxole moiety and a dimethylamino group. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4 with a molecular weight of approximately 344.36 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of the benzodioxole group is known to enhance antioxidant activity, which may contribute to cellular protection against oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. This suggests a potential for this compound to act against various pathogens.
  • Neuroprotective Effects : Compounds with similar scaffolds have been reported to exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antioxidant Activity

A study measured the antioxidant capacity of compounds similar to this compound using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radicals, suggesting strong antioxidant potential (Umesha et al., 2009).

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi. For instance, a related pyrazole derivative demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Grover et al., 2014).

CompoundMIC (µg/mL)Bacteria/Fungi Targeted
Methyl 1-(1,3-benzodioxol...)32E. coli
Related Pyrazole Derivative16S. aureus
Standard Antibiotic8C. albicans

Comparison with Similar Compounds

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()

  • Key Features :
    • Pyrazole and pyrimidine fused rings.
    • Nitrophenyl (electron-withdrawing) and thioxo (hydrogen-bond acceptor) groups.
  • Comparison :
    • Reactivity : The nitrophenyl group enhances electrophilicity, contrasting with the benzodioxole’s electron-donating nature in the target compound.
    • Thermal Stability : Higher melting point (190.9°C vs. target compound’s unreported m.p.) suggests stronger intermolecular forces (e.g., hydrogen bonding via thioxo group) .

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Key Features: Imidazopyridine core with cyano and nitrophenyl substituents. Two ester groups at C5 and C4.
  • Comparison :
    • Spectral Data : IR peaks at 2188 cm⁻¹ (CN) and 1700 cm⁻¹ (C=O) align with the target compound’s ester (C=O ~1700 cm⁻¹) but lack benzodioxole-specific vibrations (~1250–1050 cm⁻¹ for C-O-C) .
    • Molecular Weight : Higher molecular weight (51% yield) due to the imidazopyridine scaffold vs. the simpler pyrrole in the target compound .

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) ()

  • Key Features: Benzodioxole-pyrrole hybrid with a carboxamide linker. Pyridinone moiety.

Physicochemical and Spectral Comparison

Property Target Compound Compound from Compound from
Core Structure 2-Oxo-dihydropyrrole Pyrazole-pyrimidine fused Imidazopyridine
Key Substituents Benzodioxole, (Z)-enamine Nitrophenyl, thioxo Nitrophenyl, cyano
Melting Point Not reported 190.9°C 243–245°C
IR Peaks (cm⁻¹) ~1700 (C=O ester) 1700 (C=O), 1380 (NO₂) 2188 (CN), 1700 (C=O)
Hydrogen Bonding Likely (amide/keto groups) Strong (thioxo, NO₂) Moderate (cyano, ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.